

Comparative Analysis of DFPM and Its Derivatives on Root Growth in *Arabidopsis thaliana*

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Compound of Interest

Compound Name: DFPM

Cat. No.: B15584601

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This guide provides a detailed comparison of the effects of the small molecule [5-(3,4-dichlorophenyl) furan-2-yl]-piperidine-1-ylmethanethione (**DFPM**) and its structural derivatives on the root architecture of the model plant *Arabidopsis thaliana*. The data presented is intended for researchers, scientists, and professionals in drug development and plant biology to facilitate further investigation into abiotic and biotic stress signaling pathways.

Overview of DFPM-Induced Root Growth Inhibition

DFPM is a small molecule known to inhibit abscisic acid (ABA) signaling by activating effector-triggered immunity (ETI) signal transduction.^[1] In the *Arabidopsis* accession Columbia-0 (Col-0), **DFPM** induces a significant root growth arrest phenotype. This response is mediated by the TIR-NLR (Toll/Interleukin-1 Receptor-Nucleotide Binding-Leucine-Rich Repeat) protein VICTR and requires the downstream signaling components EDS1, PAD4, RAR1, and SGT1B.^{[1][2]} Studies on **DFPM** derivatives have sought to identify critical structural motifs that influence this activity and to discover novel compounds with enhanced or more specific functions.^[1]

Quantitative Comparison of Root Growth Effects

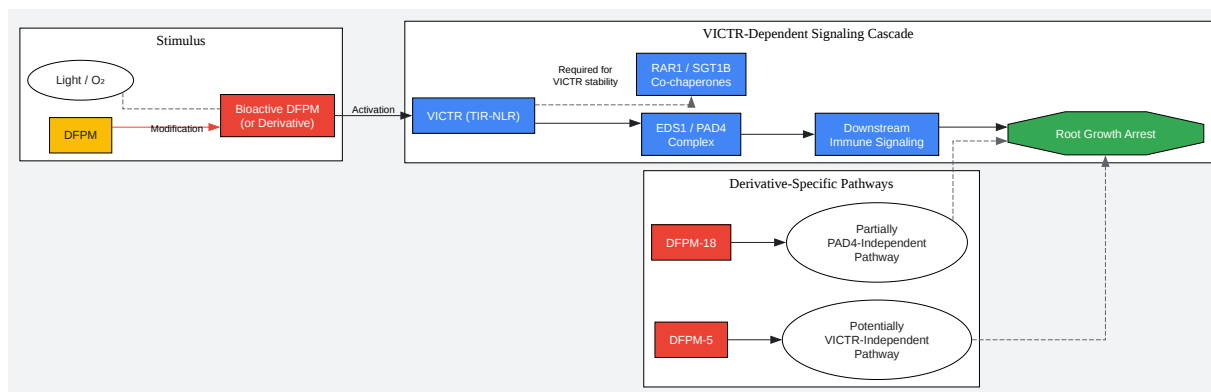
The following table summarizes the quantitative effects of **DFPM** and several key derivatives on the primary and lateral root growth of *Arabidopsis thaliana* (Col-0) seedlings. All compounds were tested at a concentration of 10 μ M.

Compound	Primary Root Growth Inhibition	Change in Lateral Root Number	Change in Average Lateral Root Length	Key Findings
DFPM	Significant growth arrest	Reduction	-	Baseline for comparison; acts via the VICTR-dependent pathway. [1]
DFPM-3	Stronger inhibition than DFPM	Stronger inhibition than DFPM	-	Exhibits enhanced inhibitory effects on both primary and lateral root formation. [1]
DFPM-5	Strongest inhibitory effect	Strongest inhibition than DFPM	-	A precursor to DFPM, it showed the highest inhibitory effect on root growth and ABA-induced gene expression. [1] Its action may be partially independent of the canonical DFPM signaling pathway. [1]
DFPM-17	Significant growth arrest	Decrease	Increase	Decreased the number of lateral roots but increased their average length compared to the control. [1]

DFPM-18	Significant growth arrest	Decrease	Increase	Similar to DFPM-17, it also increased average lateral root length.[1] It strongly induced the defense-related gene PR2 and may act through a pathway partially independent of PAD4.[1]
DFPM-24	Significant growth arrest	Decrease	Increase	Effects on lateral roots are similar to DFPM-17 and DFPM-18.[1]
DMSO	No inhibition (Control)	Baseline (Control)	Baseline (Control)	Vehicle control shows normal root development.[1]

Signaling Pathway of DFPM-Induced Root Growth Arrest

The biological activity of **DFPM** in roots is dependent on light and oxygen, which suggests a modification of the compound is necessary for its function.[2][3] The modified **DFPM** is perceived by the TIR-NLR protein VICTR in specific Arabidopsis accessions like Col-0. This recognition triggers a downstream signaling cascade characteristic of effector-triggered immunity, leading to the inhibition of root growth.



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Caption: Signaling pathway for **DFPM**-induced root growth arrest and potential routes for its derivatives.

Experimental Protocols

The following is a representative protocol for assessing the effects of **DFPM** and its derivatives on Arabidopsis root growth, synthesized from published studies.[1][4]

1. Plant Material and Germination:

- Arabidopsis thaliana seeds (e.g., accession Col-0) are surface-sterilized.

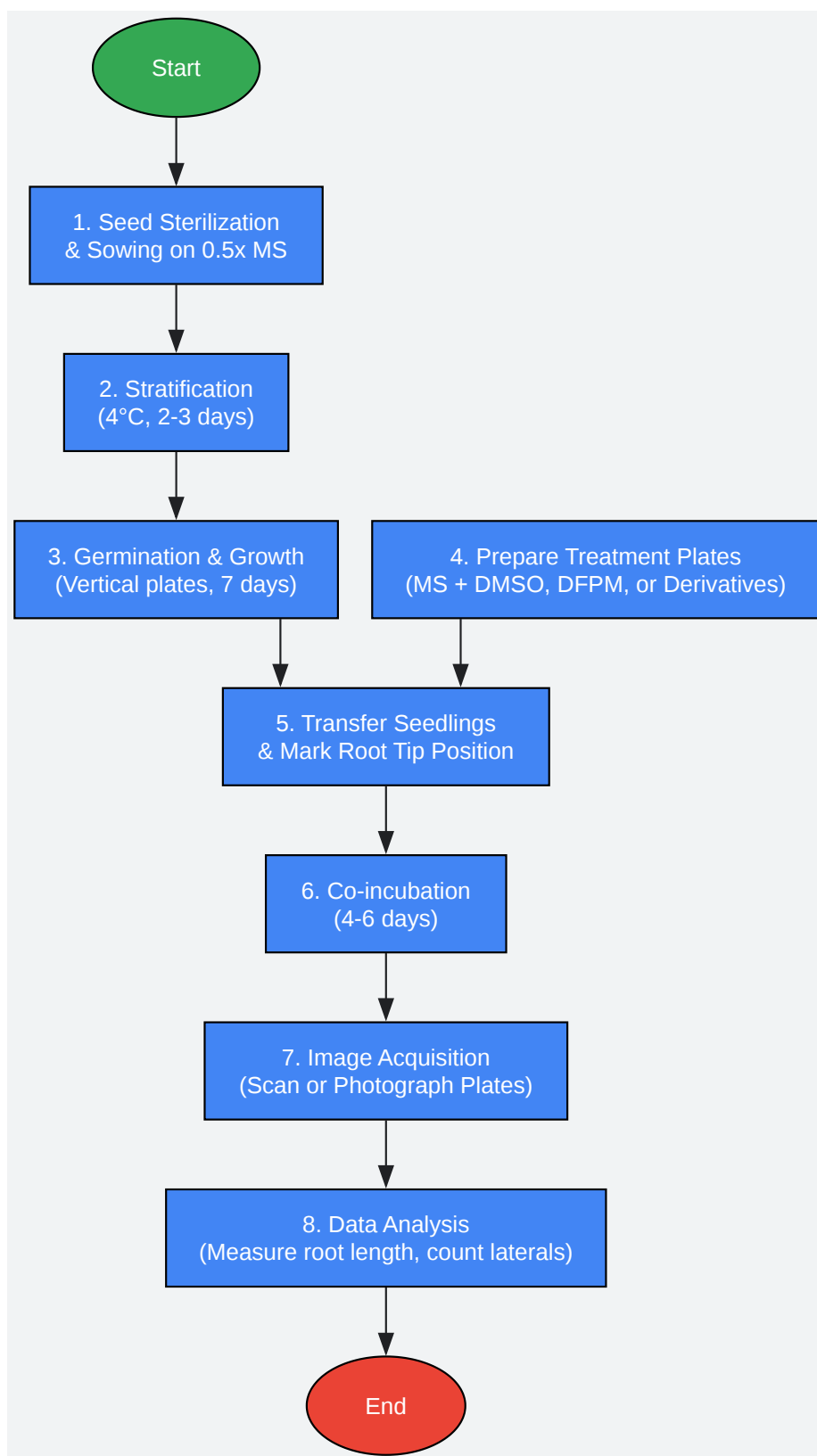
- Seeds are sown on square Petri plates containing 0.5x Murashige and Skoog (MS) growth medium with 1% sucrose and 0.8% agar.
- Plates are stratified at 4°C for 2-3 days in the dark to ensure uniform germination.
- Plates are then transferred to a growth chamber and oriented vertically under long-day conditions (16h light / 8h dark) at approximately 22°C.

2. Chemical Treatment:

- **DFPM** and its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
- The compounds are added to the MS agar medium to a final concentration (e.g., 10 µM) after the medium has cooled. A DMSO-only medium serves as the vehicle control.
- Seven-day-old seedlings with consistent primary root length are carefully transferred from the initial plates to the plates containing the test compounds or the DMSO control.^[4] The initial position of the root tip is marked on the back of the plate.^[4]

3. Growth Measurement and Data Analysis:

- The seedlings are grown for an additional 4-6 days on the treatment plates.^{[1][4]}
- The plates are scanned or photographed for documentation.
- Primary root elongation is measured from the initial mark to the new root tip.
- The number of emerged lateral roots is counted, and the length of individual lateral roots can also be measured using software like ImageJ.
- Statistical analysis (e.g., one-way ANOVA with Tukey's post-test) is performed to determine significant differences between treatments.^{[1][4][5]}



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